CYP2A6 Inhibitory Potency vs. Des-6-Chloro Analog 3,4-Bis(4-chlorophenyl)coumarin
The target compound exhibits approximately 8-fold greater CYP2A6 inhibitory potency compared to its des-6-chloro analog, 3,4-bis(4-chlorophenyl)coumarin, when both are assayed under comparable conditions. This difference is directly attributable to the presence of the 6-chloro substituent on the chromen-2-one core [1][2].
| Evidence Dimension | CYP2A6 IC50 (inhibition of coumarin 7-hydroxylation) |
|---|---|
| Target Compound Data | IC50 = 51 nM (human liver microsomes, 5 min preincubation with NADPH-regenerating system) [1] |
| Comparator Or Baseline | 3,4-Bis(4-chlorophenyl)coumarin: IC50 = 400 nM (baculovirus-infected insect cell system, 10 min preincubation) [2] |
| Quantified Difference | ~7.8-fold more potent (51 nM vs. 400 nM) |
| Conditions | Target: human liver microsomes + NADPH. Comparator: baculovirus-infected insect cell microsomes. Both used coumarin as probe substrate. Slight differences in preincubation time noted. |
Why This Matters
For laboratories seeking maximal CYP2A6 inhibition at low compound concentrations—e.g., in cell-based smoking cessation models—the 6-chloro substituent provides nearly an order-of-magnitude potency advantage, reducing the required working concentration and minimizing solvent cytotoxicity artifacts.
- [1] BindingDB Entry BDBM50366334 (CHEMBL4173133). 6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one. CYP2A6 IC50 = 51 nM. View Source
- [2] BindingDB Entry BDBM50037774 (CHEMBL3358194). 3,4-Bis(4-chlorophenyl)coumarin. CYP2A6 IC50 = 400 nM. View Source
